Cas no 1361779-50-1 (2,4-Dichloro-3'-difluoromethoxy-biphenyl)

2,4-Dichloro-3'-difluoromethoxy-biphenyl 化学的及び物理的性質
名前と識別子
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- 2,4-Dichloro-3'-difluoromethoxy-biphenyl
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- インチ: 1S/C13H8Cl2F2O/c14-9-4-5-11(12(15)7-9)8-2-1-3-10(6-8)18-13(16)17/h1-7,13H
- InChIKey: ODZKPKJBVPDWEA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1C=CC=C(C=1)OC(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 6.2
- トポロジー分子極性表面積: 9.2
2,4-Dichloro-3'-difluoromethoxy-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011005296-500mg |
2,4-Dichloro-3'-difluoromethoxy-biphenyl |
1361779-50-1 | 97% | 500mg |
855.75 USD | 2021-05-28 | |
Alichem | A011005296-250mg |
2,4-Dichloro-3'-difluoromethoxy-biphenyl |
1361779-50-1 | 97% | 250mg |
489.60 USD | 2021-05-28 | |
Alichem | A011005296-1g |
2,4-Dichloro-3'-difluoromethoxy-biphenyl |
1361779-50-1 | 97% | 1g |
1,564.50 USD | 2021-05-28 |
2,4-Dichloro-3'-difluoromethoxy-biphenyl 関連文献
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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2,4-Dichloro-3'-difluoromethoxy-biphenylに関する追加情報
Introduction to 2,4-Dichloro-3'-difluoromethoxy-biphenyl (CAS No. 1361779-50-1) in Modern Chemical Research
2,4-Dichloro-3'-difluoromethoxy-biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 1361779-50-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative, characterized by its dichloro and difluoromethoxy substituents, exhibits unique structural and chemical properties that make it a valuable candidate for further exploration in synthetic chemistry and material science.
The biphenyl core structure of 2,4-Dichloro-3'-difluoromethoxy-biphenyl contributes to its stability and reactivity, making it a versatile intermediate in the synthesis of more complex molecules. The presence of chlorine atoms at the 2- and 4-positions enhances its electrophilicity, while the 3'-difluoromethoxy group introduces both electron-withdrawing and electron-donating effects, which can be strategically exploited in molecular design. Such features have positioned this compound as a promising building block for the development of novel drugs and advanced materials.
In recent years, the demand for high-performance intermediates like 2,4-Dichloro-3'-difluoromethoxy-biphenyl has surged due to their applications in cutting-edge research. For instance, studies have demonstrated its utility in the synthesis of bioactive molecules with potential therapeutic effects. The dichlorobiphenyl scaffold is particularly interesting because it can undergo various functionalization reactions, allowing chemists to tailor its properties for specific applications. This flexibility has made it a focal point in efforts to discover new pharmacophores and improve existing drug formulations.
One of the most compelling aspects of 2,4-Dichloro-3'-difluoromethoxy-biphenyl is its role in the development of agrochemicals. The structural motifs present in this compound are known to enhance the efficacy of pesticides and herbicides when incorporated into larger molecular frameworks. Researchers have leveraged its reactivity to create novel compounds that exhibit improved environmental profiles while maintaining high levels of biological activity. This aligns with global trends toward sustainable agriculture, where compounds that offer both potency and minimal ecological impact are highly sought after.
The incorporation of fluorine atoms in 2,4-Dichloro-3'-difluoromethoxy-biphenyl is another key feature that contributes to its significance. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. The electron-withdrawing nature of fluorine can fine-tune the electronic distribution within the molecule, influencing its interactions with biological targets. This has led to increased interest in fluorinated biphenyl derivatives as potential leads for new therapies.
Advances in synthetic methodologies have further expanded the utility of 2,4-Dichloro-3'-difluoromethoxy-biphenyl. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient derivatization of this compound, opening up new avenues for structural diversification. These methods allow researchers to introduce additional functional groups or modify existing ones with high precision, facilitating the exploration of novel chemical space. Such innovations are crucial for accelerating drug discovery pipelines and developing next-generation materials.
The compound's relevance extends beyond pharmaceuticals into materials science. Its rigid biphenyl backbone and tailored substituents make it an attractive candidate for designing advanced polymers and liquid crystals with specific optical or electronic properties. For example, researchers have explored its potential as a precursor for high-performance organic semiconductors, which are essential components in flexible electronics and optoelectronic devices. The ability to fine-tune molecular architecture through strategic functionalization allows for the creation of materials with tailored functionalities.
In summary,2,4-Dichloro-3'-difluoromethoxy-biphenyl (CAS No. 1361779-50-1) represents a significant advancement in chemical research due to its unique structural features and broad applicability. Its role as an intermediate in pharmaceutical synthesis, agrochemical development, and materials science underscores its importance in modern chemistry. As research continues to uncover new possibilities for this compound, it is likely to remain at the forefront of scientific innovation across multiple disciplines.
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